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8-OxoG Clamp CEP -

8-OxoG Clamp CEP

Catalog Number: EVT-13583560
CAS Number:
Molecular Formula: C55H61N6O11P
Molecular Weight: 1013.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of 8-OxoG Clamp CEP involves several chemical reactions to create derivatives that enhance its recognition properties for 8-oxoguanine. The process typically includes:

  1. Formation of Carbamate Derivatives: This is achieved through a coupling reaction involving N,N'-carbodiimidazole and various alcohols, leading to the introduction of functional groups that enhance binding affinity.
  2. Acylation Reactions: Acyl derivatives are synthesized using acyl chlorides, which modify the compound's reactivity and selectivity.
  3. Reduction Steps: In some cases, reduction reactions are employed to convert intermediates into the desired final product, enhancing solubility and binding characteristics .

The efficiency of these synthesis methods is crucial for producing compounds with high selectivity for 8-oxoguanine.

Molecular Structure Analysis

Structure and Data
The molecular formula of 8-OxoG Clamp CEP is C55H61N6O11PC_{55}H_{61}N_6O_{11}P, with a molecular weight of approximately 1013.08 g/mol . The structure features multiple functional groups that facilitate its interaction with nucleic acids, including:

  • A pyrene or naphthalene moiety that aids in stacking interactions.
  • Various nitrogen-containing groups that participate in hydrogen bonding with the target 8-oxoguanine.

The structural integrity is essential for its function as a recognition molecule in biochemical assays .

Chemical Reactions Analysis

Reactions and Technical Details
8-OxoG Clamp CEP undergoes specific chemical reactions that enable it to bind selectively to 8-oxoguanine in nucleic acids. Key reactions include:

  1. Fluorescence Quenching: The interaction between the clamp and 8-oxoguanine results in fluorescence changes, which can be quantitatively measured to assess binding affinity.
  2. Complex Formation: The compound forms stable complexes with 8-oxoguanine through multiple hydrogen bonds and hydrophobic interactions, which are critical for its recognition capabilities .

These reactions are fundamental for utilizing the clamp in various analytical techniques.

Mechanism of Action

Process and Data
The mechanism by which 8-OxoG Clamp CEP operates involves its selective binding to 8-oxoguanine within DNA or RNA strands. Upon binding:

  1. Recognition of Mismatches: The clamp identifies mispaired bases (specifically those involving 8-oxoguanine) during DNA replication or repair processes.
  2. Stabilization of Lesions: By forming stable complexes with the damaged nucleobase, it prevents further mutations during replication.

This mechanism highlights the compound's potential as a tool for studying oxidative damage in nucleic acids .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
The physical properties of 8-OxoG Clamp CEP include:

  • Appearance: Typically a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide or chloroform, with limited solubility in water.

Chemical properties include:

  • Stability under Oxidative Conditions: The compound is designed to resist further oxidation, preserving its functionality as a recognition agent.
  • Reactivity with Nucleophiles: The presence of electrophilic centers allows it to engage in reactions with nucleophilic sites on DNA .
Applications

Scientific Uses
8-OxoG Clamp CEP has several applications in scientific research:

  1. DNA Damage Detection: It serves as a fluorescent probe for detecting oxidative damage in nucleic acids, aiding studies on mutagenesis and carcinogenesis.
  2. Biochemical Assays: Utilized in enzyme assays to study DNA repair mechanisms involving oxidative lesions.
  3. Therapeutic Research: Potentially useful in developing strategies for cancer treatment by targeting oxidative stress-related DNA damage .
Introduction to 8-OxoG Clamp CEP in Genomic Research

8-OxoG Clamp CEP (Cytosine Ethylene-bridged Phenoxazine) represents a significant advancement in nucleic acid engineering, specifically designed to study the biological implications of 8-oxoguanine (8-oxoG)—a major oxidative DNA lesion. This cytosine analog integrates structural features of the classic G-clamp with specialized modifications enabling high-affinity binding to 8-oxoG. Unlike conventional nucleobases, it forms five hydrogen bonds with the oxidized guanine lesion, creating an exceptionally stable duplex. This property makes it indispensable for probing DNA repair mechanisms, detecting oxidative damage, and elucidating mutagenic outcomes of oxidative stress in genomes [6] [3].

Historical Development of Cytosine Analogs in Nucleic Acid Engineering

The evolution of cytosine analogs has been driven by the need to enhance oligonucleotide binding affinity and nuclease resistance. Key milestones include:

  • Phenoxazine Scaffold Development: Lin & Matteucci (1998) pioneered the tricyclic phenoxazine-derived G-clamp, a cytosine analog capable of forming four hydrogen bonds with guanine instead of the canonical three. Its rigid structure improved π-stacking and duplex stability by up to 10°C per incorporation [3].
  • Aminoethyl vs. Aminopropyl Modifications: Rajeev et al. (2002) developed 9-(2-aminoethoxy)-phenoxazine (G-clamp) and 9-(3-aminopropyl)-phenoxazine (propyl-G-clamp), demonstrating enhanced binding to DNA/RNA in peptide nucleic acids (PNAs). The extended side chains facilitated additional electrostatic interactions [3].
  • Nuclease Resistance: Mair et al. (2002) confirmed that G-clamp incorporation at oligonucleotide termini conferred complete resistance to snake venom phosphodiesterase, critical for in vivo applications [3].
  • OxoG-Specific Adaptation: Building on the G-clamp, the oxoG-clamp was engineered with an extended cationic tail (guanidinium or ethylene diamine) to form a fifth hydrogen bond with the N7-H of 8-oxoG. This innovation enabled selective recognition of the lesion over undamaged guanine [6] [3].

Table 1: Evolution of Cytosine Analogs for Guanine/Oxoguanine Recognition

AnalogKey Structural FeatureHydrogen BondsThermal Stability (ΔTm/mod)
Cytosine (natural)Bicyclic3Baseline
G-clampTricyclic phenoxazine + aminoethyl4+5–8°C (DNA/RNA)
Guanidinium G-clampG-clamp + guanidinium tail5 (Guanine)+13–16°C (DNA/RNA)
OxoG-clamp CEPPhenoxazine + cationic tail5 (8-oxoG)+8–12°C (8-oxoG pairing)

Role of 8-OxoG Clamp CEP in Oxidative DNA Lesion Detection and Repair Studies

The oxoG-clamp’s primary utility lies in its ability to mimic natural base pairing while selectively "trapping" 8-oxoG lesions, thereby revealing repair mechanisms and mutagenic outcomes:

Blocking Base Excision Repair (BER)

Human 8-oxoguanine glycosylase (OGG1) initiates BER by excising 8-oxoG paired with cytosine. When oxoG-clamp occupies the complementary strand:

  • Eversion Inhibition: Molecular dynamics simulations show the oxoG-clamp’s bulk prevents 8-oxoG from flipping into OGG1’s catalytic pocket. The rigid phenoxazine ring sterically hinders eversion by >5 Å [6].
  • Disrupted Catalysis: Stopped-flow kinetics confirm no N-glycosidic bond hydrolysis or AP lyase activity occurs. The lesion remains embedded in the duplex due to impaired enzyme-substrate convergence [6].

Fluorescence-Based Lesion Detection

The oxoG-clamp acts as a sensitive fluorophore:

  • Selective Quenching: Its fluorescence is quenched only when paired with 8-oxoG (quantum yield drops >80%), enabling real-time detection of lesion formation in vitro [6].
  • Competitive Binding Assays: Lopez-Tena et al. (2023) utilized oxoG-clamp PNAs to detect 8-oxoG in SARS-CoV-2 amplicons via lateral flow assays, discriminating single-nucleotide variants [3].

Telomere Oxidative Damage Studies

Telomeric G-quadruplexes are hotspots for 8-oxoG formation. The oxoG-clamp:

  • Inhibits Shelterin Binding: TRF1/TRF2 binding to telomeric repeats is disrupted by 8-oxoG or abasic sites. The clamp stabilizes such lesions, modeling how oxidative damage accelerates telomere shortening [2].
  • Uncovers Repair Defects: Lamina-associated domains (LADs) at the nuclear periphery show 4-fold higher 8-oxoG density than euchromatin. Clamp studies reveal compact LAD architecture limits OGG1 access, increasing lesion persistence [4].

Table 2: Thermodynamic and Functional Impact of OxoG-Clamp Pairing

DNA Duplex ConfigurationΔG (kcal/mol)OGG1 ActivityFluorescence Quenching
8-oxoG:Cytosine-10.2HighNone
8-oxoG:OxoG-clamp-14.7None>80%
Guanine:OxoG-clamp-12.9None<20%

Comparative Analysis of G-Clamp Derivatives and Their Functional Evolution

The oxoG-clamp distinguishes itself from earlier analogs through specialized lesion recognition, though all derivatives share a tricyclic phenoxazine core:

Structural and Bonding Capabilities

  • G-Clamp: Forms four H-bonds with guanine (Watson-Crick + Hoogsteen face) via aminoethoxy tail. Stabilizes DNA/RNA duplexes (ΔTm +5–8°C) but cannot discriminate 8-oxoG [3] [8].
  • Guanidinium G-Clamp: Wilds et al. (2003) added a guanidinium group, enabling five H-bonds with guanine (ΔTm +16°C). However, it lacks specificity for oxidative lesions [3].
  • OxoG-Clamp CEP: The cationic tail (e.g., ethylene diamine) aligns with 8-oxoG’s N7-H, forming a unique fifth H-bond. This confers both high affinity (Kd ~10−9 M) and selectivity for the lesion over guanine [6].

Functional Applications in Genomics

  • Antisense Therapeutics:
  • Standard G-clamp: Enhances siRNA binding to HIV TAR RNA (Kd improved 100-fold), inhibiting Tat-dependent transcription [8].
  • OxoG-clamp: Knizhnik et al. (2023) showed phosphorothioates with oxoG-clamp unfold viral pseudoknots, outperforming LNA gapmers in RNase H activation [3].
  • Lesion Detection:
  • Unlike boPhpC pyrrolo-cytosine (Wojciechowski 2008), the oxoG-clamp’s fluorescence response is specific to 8-oxoG, enabling quantitative lesion mapping [6].
  • dsDNA Invasion: γ-PNAs with oxoG-clamp invade duplex DNA 15-fold faster than G-clamp variants, enabling allele-specific detection of oxidized regions [3].

Table 3: Functional Comparison of Key Phenoxazine-Derived Analogs

PropertyG-ClampGuanidinium G-ClampOxoG-Clamp CEP
H-Bonds with G/8-oxoG4 (G)5 (G)5 (8-oxoG)
ΔTm per Insertion+5–8°C+13–16°C+8–12°C (8-oxoG)
Nuclease ResistanceHighHighHigh
8-oxoG SpecificityNoNoYes
Key ApplicationAntisense therapydsDNA stabilizationLesion detection/repair

Concluding Remarks

The 8-oxoG clamp CEP exemplifies the strategic refinement of nucleic acid analogs to address specific biological questions. By combining the structural stability of phenoxazine derivatives with lesion-directed recognition, it provides unparalleled insights into oxidative damage repair kinetics, telomere vulnerability, and mutagenesis mechanisms. Future directions include CRISPR-guided oxoG-clamp probes for in vivo lesion imaging and PNA-based therapies targeting oxidative damage in age-related diseases. As genomic mapping of 8-oxoG advances (e.g., via immunoprecipitation-microarray techniques [4]), this analog will remain pivotal for correlating lesion distribution with functional outcomes.

Properties

Product Name

8-OxoG Clamp CEP

IUPAC Name

benzyl N-[2-[[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo-10H-pyrimido[5,4-b][1,4]benzoxazin-9-yl]oxy]ethyl]carbamate

Molecular Formula

C55H61N6O11P

Molecular Weight

1013.1 g/mol

InChI

InChI=1S/C55H61N6O11P/c1-37(2)61(38(3)4)73(69-31-14-29-56)72-47-33-50(71-49(47)36-68-55(40-17-11-8-12-18-40,41-21-25-43(64-5)26-22-41)42-23-27-44(65-6)28-24-42)60-34-48-52(59-53(60)62)58-51-45(19-13-20-46(51)70-48)66-32-30-57-54(63)67-35-39-15-9-7-10-16-39/h7-13,15-28,34,37-38,47,49-50H,14,30-33,35-36H2,1-6H3,(H,57,63)(H,58,59,62)/t47-,49+,50+,73?/m0/s1

InChI Key

KJADXOMZOBCXBS-MNUIYVAGSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8

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